Regioisomeric Purity and Synthetic Utility: 2,4-Dimethyl-5-amine vs. 4,5-Dimethyl-2-amine
2,4-Dimethylthiazol-5-amine (CAS 856568-04-2) and its regioisomer 2-amino-4,5-dimethylthiazole (CAS 2289-75-0) share the identical molecular formula (C5H8N2S, MW 128.20) but are chemically non-interchangeable. The 5-amine position in the target compound places the nucleophilic –NH2 group directly on the thiazole ring carbon between the sulfur and the C-4 methyl, creating a unique electronic environment and steric accessibility for Pd-catalyzed cross-coupling and heterocycle annulation reactions . In contrast, the 2-amino isomer has the amine attached to the carbon between nitrogen and sulfur, which dramatically alters its reactivity and H-bonding geometry in biological targets [1]. This positional difference is critical in kinase inhibitor design: crystal structures of CDK2 co-crystallized with 4-(2,4-dimethyl-thiazol-5-yl)-pyrimidin-2-ylamine (PDB: 1PXJ) confirm that the 2,4-dimethyl-5-yl fragment makes specific hinge-region hydrogen bonds that would be geometrically impossible for a 4,5-dimethyl-2-yl isomer [2].
| Evidence Dimension | Chemical identity and regiospecific synthetic utility |
|---|---|
| Target Compound Data | 2,4-Dimethylthiazol-5-amine: amine at position 5; canonical SMILES CC1=C(SC(=N1)C)N; IUPAC: 2,4-dimethyl-1,3-thiazol-5-amine |
| Comparator Or Baseline | 2-Amino-4,5-dimethylthiazole (CAS 2289-75-0): amine at position 2; IUPAC: 4,5-dimethyl-1,3-thiazol-2-amine; canonical SMILES CC1=C(SC(N)=N1)C |
| Quantified Difference | Regioisomeric shift: amine position 5 → position 2. Demonstrated to alter hinge-binding geometry in CDK2 (PDB: 1PXJ) and reaction pathways for CRF antagonist triazinone formation [1][2] |
| Conditions | X-ray crystallography (CDK2, 2.3 Å resolution, PDB: 1PXJ); synthetic chemistry for [2,1-f][1,2,4]triazin-4(3H)-one formation [2][1] |
Why This Matters
Procurement of the incorrect regioisomer results in complete failure of established synthetic protocols and invalidates SAR derived from co-crystal structures; verifying CAS 856568-04-2 specifically ensures the amine is at the 5-position, which is documented to generate the desired kinase hinge-binding motif.
- [1] Delta-B. 5-Amino-2,4-dimethylthiazole. Application in CRF antagonist triazinone preparation. View Source
- [2] Wu, S.Y. et al. (2003). Structure, 11(4), 399-410. PDB: 1PXJ (CDK2 complex with 4-(2,4-dimethyl-thiazol-5-yl)-pyrimidin-2-ylamine). PMID: 12679018. View Source
